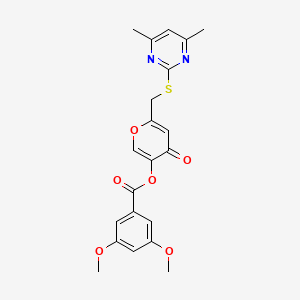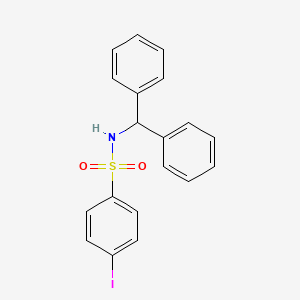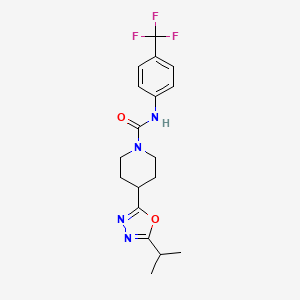![molecular formula C14H13Cl2NO B2366500 4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol CAS No. 1232788-20-3](/img/structure/B2366500.png)
4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of phenol, which is an aromatic organic compound with the molecular formula C6H5OH. It consists of a phenyl group (−C6H5) bonded to a hydroxyl group (−OH). Phenols are widely used in household products and as intermediates for industrial synthesis .
Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in a benzene ring. The presence of the hydroxyl group can lead to hydrogen bonding, which affects the physical and chemical properties of the compound .Chemical Reactions Analysis
Phenols are reactive towards electrophilic aromatic substitution as the oxygen atom’s pi electrons donate electron density into the ring. They are also susceptible to oxidation .Physical And Chemical Properties Analysis
Phenols are typically white crystalline solids that are slightly soluble in water. They have higher boiling points than similar hydrocarbons or ethers due to the presence of intermolecular hydrogen bonding .Applications De Recherche Scientifique
Antibacterial Activity
The compound has been used in the synthesis of Schiff bases, which have demonstrated antibacterial activity . Schiff bases are a class of organic compounds that have been extensively studied for their antimicrobial properties.
Antioxidative Reagents
The compound has been used in the synthesis of complexes that have antioxidative properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibiotic Reagents
The compound has been used in the synthesis of complexes that have antibiotic properties . Antibiotics are medicines that help stop infections caused by bacteria.
Anticancer Reagents
The compound has been used in the synthesis of complexes that have anticancer properties . Additionally, a series of new 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and biologically evaluated for their anticancer properties .
Chemical Research
The compound is available for purchase from chemical supply companies like Sigma-Aldrich, indicating its use in various chemical research applications .
Transition Metal Complexes
The compound has been used in the synthesis of transition metal complexes . These complexes have a wide range of applications in scientific research, including catalysis, materials science, and medicine.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-[(4-chloro-3-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBIQUAPDHBSFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)


![3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)
![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)

![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)

![1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2366436.png)
![Methyl 4-[[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]carbamoyl]benzoate](/img/structure/B2366439.png)